

In-Depth Technical Guide to the Crystal Structure of Methyl 4-imidazolecarboxylate

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Compound of Interest

Compound Name: Methyl 4-imidazolecarboxylate

Cat. No.: B101223

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **Methyl 4-imidazolecarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by quantitative data, detailed experimental protocols, and workflow visualizations. The information presented is crucial for understanding the molecule's steric and electronic properties, which underpins its interaction with biological targets and informs the design of novel derivatives.

Core Crystallographic Data

The crystal structure of **Methyl 4-imidazolecarboxylate** was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₅ H ₆ N ₂ O ₂
Formula Weight	126.11
Temperature	298(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.359(3) Å
b	11.025(4) Å
c	6.786(3) Å
α	90°
β	108.68(3)°
γ	90°
Volume	592.5(4) Å ³
Z	4
Density (calculated)	1.414 Mg/m ³
Absorption Coefficient	0.111 mm ⁻¹
F(000)	264
Data Collection	
Crystal Size	0.25 x 0.20 x 0.15 mm
θ range for data collection	2.72 to 27.50°
Index Ranges	-10 ≤ h ≤ 10, -14 ≤ k ≤ 14, -8 ≤ l ≤ 8
Reflections Collected	4268

Independent Reflections	1358 [R(int) = 0.026]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	1358 / 0 / 82
Goodness-of-fit on F ²	1.045
Final R indices [I > 2σ(I)]	R ₁ = 0.046, wR ₂ = 0.123
R indices (all data)	R ₁ = 0.062, wR ₂ = 0.134
Largest diff. peak and hole	0.21 and -0.20 e.Å ⁻³

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
O1-C5	1.204(2)
O2-C5	1.332(2)
O2-C6	1.448(2)
N1-C2	1.319(2)
N1-C4	1.374(2)
N2-C2	1.348(2)
N2-C3	1.368(2)
C3-C4	1.354(2)
C4-C5	1.472(2)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
C2-N1-C4	107.5(1)
C2-N2-C3	108.1(1)
N1-C2-N2	112.1(2)
N2-C3-C4	106.3(1)
N1-C4-C3	106.0(1)
N1-C4-C5	126.1(2)
C3-C4-C5	127.9(2)
O1-C5-O2	124.6(2)
O1-C5-C4	124.1(2)
O2-C5-C4	111.3(1)
C5-O2-C6	116.4(1)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of **Methyl 4-imidazolecarboxylate**.

Synthesis of Methyl 4-imidazolecarboxylate

- **Reaction Setup:** 1H-Imidazole-4-carboxylic acid (1.12 g, 10 mmol) was suspended in methanol (50 ml).
- **Acid Catalysis:** The suspension was cooled in an ice bath, and concentrated sulfuric acid (1.5 ml) was added dropwise with stirring.
- **Reflux:** The reaction mixture was heated to reflux and maintained at this temperature for 8 hours.
- **Workup:** After cooling to room temperature, the solvent was removed under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium

bicarbonate.

- Extraction: The aqueous solution was extracted with ethyl acetate (3 x 50 ml).
- Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product. The product was then purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (95:5 v/v) as the eluent.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of **Methyl 4-imidazolecarboxylate** in a mixture of ethanol and water (1:1 v/v) at room temperature. Colorless, block-shaped crystals appeared after several days.

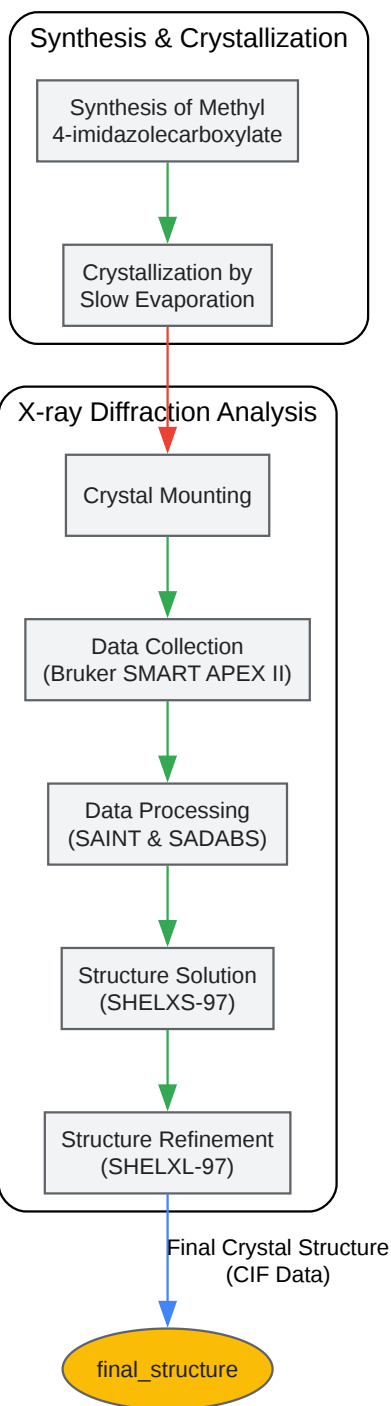
Single-Crystal X-ray Diffraction

- Crystal Mounting: A suitable single crystal with dimensions of 0.25 x 0.20 x 0.15 mm was selected and mounted on a glass fiber.
- Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer at 298(2) K. The instrument was equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). A series of ω and ϕ scans were performed to collect a complete dataset.
- Data Processing: The collected frames were integrated using the SAINT software package. The data were corrected for Lorentz and polarization effects. An empirical absorption correction was applied using SADABS.
- Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F^2 using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key experimental workflow for the determination of the crystal structure.

Experimental Workflow for Crystal Structure Determination

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